molecular formula C9H8N2O2 B1529570 3-Methyl-7-azaindole-5-carboxylic acid CAS No. 1363382-93-7

3-Methyl-7-azaindole-5-carboxylic acid

Cat. No. B1529570
M. Wt: 176.17 g/mol
InChI Key: WZWMYWSNNVONBA-UHFFFAOYSA-N
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Description

3-Methyl-7-azaindole-5-carboxylic acid, also known as 3-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid, is a chemical compound with the molecular formula C9H8N2O2 . It is a reactant for the synthesis of azaindol derivatives, which are new acrosin inhibitors. It is also used for the preparation of triazoles via regioselective heterocyclization reactions .


Molecular Structure Analysis

The molecular structure of 3-Methyl-7-azaindole-5-carboxylic acid can be represented by the SMILES notation: OC(=O)C1=CNC2=NC=CC=C12 . This indicates that the molecule contains a carboxylic acid group (COOH) attached to a 7-azaindole ring, which is further substituted with a methyl group at the 3rd position .

Scientific Research Applications

Synthesis and Medicinal Chemistry

  • Diversity-Oriented Synthesis : A practical route for synthesizing the 7-azaindole framework has been developed, demonstrating the compound's role in diversity-oriented synthesis (DOS). This method involves a one-pot, three-component cyclocondensation that yields highly substituted 7-azaindole derivatives, underlining the compound's significance in creating a variety of chemically diverse molecules for potential pharmacological applications (Vilches-Herrera et al., 2012).

  • Asymmetric Catalysis : The 7-azaindoline auxiliary has proven to be a versatile attachment for carboxylic acids, enabling atom-economical C–C bond-forming reactions with high stereoselectivity. This showcases the auxiliary's utility in promoting enantioselective reactions, providing a streamlined synthesis of acyclic chiral building blocks (Kumagai & Shibasaki, 2018).

  • Antiproliferative Activity : The study of 7-azaindole-3-carboxylic acid and its metal complexes has revealed potential antiproliferative activities against cancer cell lines. This suggests its applicability in developing therapeutic agents, emphasizing the compound's relevance in medicinal chemistry and cancer research (Szmigiel-Bakalarz et al., 2020).

Material Science and Chemistry

  • Vibrational Spectroscopy : The interaction between 7-azaindole and carboxylic acids has been utilized to break up self-aggregates, simplifying the vibrational circular dichroism (VCD) spectra analysis of natural products. This application demonstrates the compound's utility in analytical chemistry, facilitating the determination of absolute configurations of carboxylic acids (Grassin, Santoro, & Merten, 2022).

Safety And Hazards

The safety data sheet for 7-Azaindole-3-carboxylic acid indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash skin thoroughly after handling, and not to eat, drink or smoke when using this product . The safety and hazards of 3-Methyl-7-azaindole-5-carboxylic acid might be similar, but specific information is not available in the search results.

properties

IUPAC Name

3-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-5-3-10-8-7(5)2-6(4-11-8)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZWMYWSNNVONBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1C=C(C=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301210631
Record name 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301210631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-7-azaindole-5-carboxylic acid

CAS RN

1363382-93-7
Record name 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363382-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301210631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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